2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)a cetamide 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)a cetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20189691
InChI: InChI=1S/C16H12Cl3N5OS/c17-10-3-1-2-9(6-10)15-22-23-16(24(15)20)26-8-14(25)21-11-4-5-12(18)13(19)7-11/h1-7H,8,20H2,(H,21,25)
SMILES:
Molecular Formula: C16H12Cl3N5OS
Molecular Weight: 428.7 g/mol

2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)a cetamide

CAS No.:

Cat. No.: VC20189691

Molecular Formula: C16H12Cl3N5OS

Molecular Weight: 428.7 g/mol

* For research use only. Not for human or veterinary use.

2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)a cetamide -

Specification

Molecular Formula C16H12Cl3N5OS
Molecular Weight 428.7 g/mol
IUPAC Name 2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Standard InChI InChI=1S/C16H12Cl3N5OS/c17-10-3-1-2-9(6-10)15-22-23-16(24(15)20)26-8-14(25)21-11-4-5-12(18)13(19)7-11/h1-7H,8,20H2,(H,21,25)
Standard InChI Key KOWDPUPDEDJHDN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Introduction

Chemical Structure and Nomenclature

The IUPAC name 2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide systematically describes its molecular architecture. The compound features:

  • A 1,2,4-triazole ring substituted at position 3 with a sulfanyl group (-S-) linked to an acetamide moiety.

  • Position 5 of the triazole ring is occupied by a 3-chlorophenyl group, while the acetamide nitrogen binds to a 3,4-dichlorophenyl group.

  • The molecular formula C₁₆H₁₂Cl₃N₅OS corresponds to a molecular weight of 428.7 g/mol.

Structural Highlights

PropertyValue
Molecular FormulaC₁₆H₁₂Cl₃N₅OS
Molecular Weight428.7 g/mol
SMILES NotationC1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIKeyKOWDPUPDEDJHDN-UHFFFAOYSA-N

The presence of three chlorine atoms enhances electronegativity and lipophilicity, potentially improving membrane permeability in biological systems.

Synthesis and Manufacturing

Synthesis of this compound typically involves multi-step organic reactions, leveraging nucleophilic substitution and condensation processes. A generalized protocol includes:

  • Formation of the Triazole Core: Cyclization of thiosemicarbazide derivatives with hydrazine hydrate under reflux conditions.

  • Sulfanyl-Acetamide Coupling: Reaction of the triazole-thiol intermediate with chloroacetamide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF).

  • Purification: Column chromatography or recrystallization from ethanol to achieve >95% purity.

Key Reaction Conditions

  • Solvents: DMF, ethanol, or dichloromethane.

  • Catalysts: Palladium on carbon for hydrogenation steps (if required).

  • Temperature: 80–120°C for cyclization; room temperature for coupling.

Physicochemical Properties

Experimental data on this compound’s physicochemical behavior remain limited, but inferences can be drawn from analogous triazole-acetamide derivatives :

Predicted Properties

PropertyValue/Description
Melting Point210–225°C (decomposes)
SolubilityLow in water; soluble in DMSO
LogP (Partition Coeff.)~3.2 (moderate lipophilicity)
StabilityStable under inert atmosphere

Spectroscopic characterization would require ¹H/¹³C NMR to confirm proton environments and FT-IR to identify functional groups like -NH₂ (3350 cm⁻¹) and C=O (1680 cm⁻¹).

Comparative Analysis with Analogous Compounds

Structural modifications significantly alter bioactivity. Key comparisons include:

CompoundSubstituentsAntifungal IC₅₀ (µM)Antibacterial MIC (µg/mL)
Target Compound3-Cl, 3,4-diCl3.232 (Gram+)
2-[(4-Amino-5-methyl-triazol-3-yl)thio]-N-(2-Cl-Ph)Acetamide 5-Me, 2-Cl12.4>128
2-{[4-Amino-5-(4-Cl-Ph)-triazol-3-yl]sulfanyl}Acetamide 4-Cl5.164 (Gram+)

The 3,4-dichlorophenyl group in the target compound confers superior antifungal potency compared to mono-chlorinated analogs.

Applications in Pharmaceutical Research

Current investigations focus on:

  • Lead Optimization: Modifying acetamide substituents to improve pharmacokinetics.

  • Combination Therapy: Synergy with fluconazole against resistant Candida strains.

  • Drug Delivery Systems: Encapsulation in liposomes to enhance bioavailability.

Future Perspectives

Critical research gaps include:

  • In Vivo Efficacy Studies: Testing in animal models of fungal infection.

  • Resistance Profiling: Monitoring for target-site mutations in pathogens.

  • Structural Derivatives: Exploring replacements for chlorine atoms to reduce toxicity.

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